molecular formula C9H12IN B13655052 2-(tert-Butyl)-5-iodopyridine

2-(tert-Butyl)-5-iodopyridine

Cat. No.: B13655052
M. Wt: 261.10 g/mol
InChI Key: ABYYQXHMFQUUID-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-iodopyridine is an organic compound that belongs to the class of iodopyridines It features a pyridine ring substituted with a tert-butyl group at the second position and an iodine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5-iodopyridine typically involves the iodination of 2-(tert-Butyl)pyridine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes. These methods ensure better control over reaction conditions, higher yields, and reduced production costs. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of such syntheses .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5-iodopyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts are often used in cross-coupling reactions, with bases like potassium carbonate or sodium hydroxide to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with an arylboronic acid.

Scientific Research Applications

2-(tert-Butyl)-5-iodopyridine has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-iodopyridine in chemical reactions involves the activation of the iodine atom, which acts as a leaving group in substitution and coupling reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyl)-4-iodopyridine
  • 2-(tert-Butyl)-6-iodopyridine
  • 2-(tert-Butyl)-3-iodopyridine

Uniqueness

2-(tert-Butyl)-5-iodopyridine is unique due to the specific positioning of the tert-butyl and iodine substituents on the pyridine ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions compared to its isomers. The steric and electronic effects of the tert-butyl group at the second position and the iodine at the fifth position make it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C9H12IN

Molecular Weight

261.10 g/mol

IUPAC Name

2-tert-butyl-5-iodopyridine

InChI

InChI=1S/C9H12IN/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,1-3H3

InChI Key

ABYYQXHMFQUUID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)I

Origin of Product

United States

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